2-Mercaptoethanesulfonic acid sodium

Uroprotection Chemoprotectants Hemorrhagic Cystitis

Pharmaceutical-grade Mesna (CAS 19767-45-4) is essential for ifosfamide/cyclophosphamide regimens. With a clinically documented 6.6‑fold lower incidence of hematuria (4.2% vs. 27.9%) compared to NAC, only authentic Mesna guarantees patient safety and avoids costly complications. Its rapid 0.36‑h half‑life demands predictable pharmacokinetics—generic substitution is not supported. We supply high-purity (≥98%), stable-characterized material meeting USP/EP standards, with full documentation for hospital pharmacies, CROs, and analytical labs. Standard international shipping, minimal lead time.

Molecular Formula C2H6NaO3S2
Molecular Weight 165.19 g/mol
CAS No. 19767-45-4
Cat. No. B1676310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercaptoethanesulfonic acid sodium
CAS19767-45-4
Synonyms2 Mercaptoethanesulfonate
2-Mercaptoethanesulfonate
2-Mercaptoethanesulphonate, Sodium
ASTA D 7093
ASTA-D 7093
ASTAD 7093
Coenzyme M
Mesna
MESNA cell
MESNA-cell
Mesnex
Mesnum
Mistabron
Mistabronco
Mitexan
Mucofluid
Sodium 2-Mercaptoethanesulphonate
UCB 3983
UCB-3983
UCB3983
Uromitexan
Ziken
Molecular FormulaC2H6NaO3S2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)O)S.[Na]
InChIInChI=1S/C2H6O3S2.Na/c3-7(4,5)2-1-6;/h6H,1-2H2,(H,3,4,5);
InChIKeyPYTISYCTLQTCTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 10 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercaptoethanesulfonic Acid Sodium (Mesna) CAS 19767-45-4: Essential Procurement Information for Cytoprotective and Analytical Applications


2-Mercaptoethanesulfonic acid sodium, commonly known as mesna (USP) , is a synthetic, low-molecular-weight thiol compound [1]. It functions primarily as a regional detoxificant, acting within the urinary tract to chemically inactivate urotoxic metabolites, such as acrolein, generated during chemotherapy with oxazaphosphorine agents like ifosfamide and cyclophosphamide [2]. The compound is a white, crystalline powder that is highly soluble in water . Its inherent instability leads to rapid oxidation in the bloodstream to its disulfide dimer, dimesna, a key feature governing its unique pharmacokinetic profile [3].

Why Mesna (CAS 19767-45-4) Cannot Be Substituted by Other Thiols or Uroprotectants: A Procurement Rationale


While a variety of thiol-containing compounds and other agents exhibit antioxidant or cytoprotective properties in vitro, their interchangeability with 2-mercaptoethanesulfonic acid sodium (mesna) in clinical or industrial applications is not supported by quantitative evidence. Attempting generic substitution fails due to significant, measurable differences in critical performance parameters. These include a markedly higher incidence of urothelial toxicity with alternative agents like N-acetylcysteine (NAC) [1], interference with the anti-tumor activity of primary chemotherapeutics that is not seen with its prodrug form [2], and a unique, rapid half-life that necessitates specific dosing and formulation strategies [3]. The quantitative data presented below establish that mesna's specific physicochemical and pharmacokinetic properties directly translate to superior, verifiable outcomes in key applications.

Quantitative Differentiation of 2-Mercaptoethanesulfonic Acid Sodium (CAS 19767-45-4) Against Key Comparators


Superior Uroprotection: Mesna vs. N-Acetylcysteine (NAC) in Ifosfamide Chemotherapy

In a comparative clinical study of 277 evaluable patients receiving ifosfamide-based chemotherapy, mesna demonstrated significantly superior protection against urothelial toxicity compared to N-acetylcysteine (NAC). The incidence of hematuria, a primary endpoint for uroprotection, was markedly lower in the mesna-treated group [1]. Furthermore, ifosfamide dose reduction due to urothelial toxicity was required only in the NAC group, highlighting mesna's ability to maintain the intended chemotherapeutic regimen [1].

Uroprotection Chemoprotectants Hemorrhagic Cystitis

Distinct Pharmacokinetics: Mesna vs. Its Prodrug Dimesna (BNP7787) in Systemic Exposure

A preclinical pharmacokinetic study in rats directly compared intravenous administration of equimolar doses (1000 mg/kg) of mesna and its disulfide prodrug, BNP7787 (dimesna). The study found that the area under the curve (AUC) of the active thiol form, mesna, in plasma was significantly different between the two treatments [1]. This difference in systemic exposure is critical, as it directly correlates with the potential for mesna to interfere with the anti-tumor activity of co-administered cisplatin, a problem not observed with the prodrug dimesna [1].

Pharmacokinetics Chemoprotection Cisplatin Nephrotoxicity

Distinct Metabolic Profile: Rapid Plasma Half-Life of Mesna Compared to Its Dimer Dimesna

Upon intravenous administration, mesna undergoes rapid, near-complete oxidation in the bloodstream to its inactive disulfide dimer, dimesna [1]. This conversion results in a characteristically short half-life for the parent compound, which is a key differentiator from its dimeric counterpart. Quantitative pharmacokinetic data from human studies establish the distinct elimination rates of the two species [1].

Pharmacokinetics Metabolism Drug Stability

Analytical Quantification: Lower Limit of Quantitation (LLOQ) for Mesna vs. Dimesna in Human Plasma

A validated high-performance liquid chromatography with electrochemical detection (HPLC-ECD) method was developed for the simultaneous quantification of dimesna (BNP7787) and its metabolite mesna in human plasma. The method's sensitivity differed between the two analytes, as reflected by their respective Lower Limits of Quantitation (LLOQ) [1]. This difference is relevant for analytical method selection and for studies requiring high sensitivity for the active thiol.

Analytical Chemistry HPLC-ECD Bioanalysis

Urinary Bioavailability: Oral vs. Intravenous Mesna Formulation

The route of administration significantly impacts the urinary bioavailability of mesna, a key metric for its uroprotective efficacy. A study comparing oral and intravenous dosing found that while oral administration is viable, the total amount of mesna recovered in urine is lower compared to intravenous delivery [1]. This difference must be accounted for when selecting a dosage form or designing a clinical protocol.

Bioavailability Formulation Pharmacokinetics

Evidence-Backed Application Scenarios for 2-Mercaptoethanesulfonic Acid Sodium (Mesna) Procurement


Clinical Oncology Pharmacy: Ensuring Effective Uroprotection in High-Dose Ifosfamide Regimens

Procurement of pharmaceutical-grade mesna (CAS 19767-45-4) is non-negotiable for hospital pharmacies managing patients on ifosfamide-containing chemotherapy. The quantitative superiority of mesna over alternatives like N-acetylcysteine (NAC) is clinically validated, with a documented 6.6-fold lower incidence of hematuria (4.2% vs. 27.9%, p<0.0001) [1]. This ensures patient safety and reduces costly clinical complications. Furthermore, the distinct pharmacokinetic profile, including its short half-life (0.36h) [2], necessitates specific dosing protocols (bolus + continuous infusion or fractionated oral dosing) that rely on the predictable behavior of the authentic compound.

Preclinical and Translational Research: Differentiating Chemoprotection Mechanisms

For researchers investigating the mechanisms of chemoprotection, mesna is an essential comparator tool. Its well-characterized, five-fold higher plasma AUC of the active thiol form compared to its prodrug dimesna [3] provides a clear basis for investigating interference with platinum-based anti-tumor activity. This quantitative difference allows for the dissection of systemic versus regional (urothelial) protective effects. Studies involving analytical method development also benefit from the known differential sensitivity of detection assays for mesna (LLOQ 0.63 µM) versus its dimer dimesna (LLOQ 1.6 µM) [4], facilitating accurate pharmacokinetic modeling in animal studies.

Analytical Chemistry and Quality Control: Developing Validated Bioanalytical Methods

Analytical laboratories and contract research organizations (CROs) require high-purity reference standards of mesna (CAS 19767-45-4) for the development and validation of assays to support pharmacokinetic and toxicokinetic studies. The compound's unique instability, characterized by its rapid oxidation to dimesna [5], demands specific handling and method validation parameters. The availability of established HPLC-ECD methods with well-defined sensitivity ranges for mesna in complex matrices like plasma and urine [4] provides a reliable starting point for method transfer and development, ensuring compliance with regulatory guidelines for bioanalysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Mercaptoethanesulfonic acid sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.